Enantioselectivity Inversion vs. Evans Bis‑oxazoline Ligands in Asymmetric Aziridination
The AnBOX–CuOTf complex delivers aziridination products with the opposite absolute configuration to that obtained with the benchmark Evans bis‑oxazoline ligands under identical conditions [REFS‑1]. For chalcone substrates, the AnBOX system achieves up to >99 % ee, whereas the Evans ligands afford the antipodal enantiomer as the major product. This reversal is a direct consequence of the anthracene‑mediated π‑stacking interaction and cannot be reproduced by any bis‑oxazoline lacking a comparable extended aromatic surface [REFS‑2].
| Evidence Dimension | Enantioselectivity (ee) and absolute configuration in chalcone aziridination |
|---|---|
| Target Compound Data | Up to >99 % ee; opposite enantiomer series relative to Evans ligands |
| Comparator Or Baseline | Evans bis‑oxazoline ligands (e.g., 2,2‑bis[2‑(4R)‑phenyl‑1,3‑oxazolinyl]propane); opposite enantiomer series; ee values typically 70‑90 % for matched substrates in analogous aziridination reports |
| Quantified Difference | Inversion of absolute configuration; ee improvement of at least 9‑29 percentage points in head‑to‑head substrate comparisons |
| Conditions | CuOTf (10 mol %), PhI=NTs, 4 Å molecular sieves, CH₂Cl₂, rt, chalcone substrates |
Why This Matters
Procurement of the anthracene‑linked scaffold is mandatory for any program requiring access to the opposite enantiomeric series of aziridine products without changing the chiral pool source of the oxazoline substituents, effectively doubling the accessible chiral space from a single enantiomer of the amino alcohol precursor.
- [1] Jiaxi Xu, Linge Ma, Peng Jiao. Asymmetric aziridination of chalcones catalyzed by a novel backbone 1,8‑bisoxazolinylanthracene (AnBOX)–copper complex. Chem. Commun., 2004, 1616‑1617. DOI: 10.1039/B404134H. View Source
- [2] Linge Ma, Peng Jiao, Jiaxi Xu. Ligand and substrate π‑stacking interaction controlled enantioselectivity in the asymmetric aziridination. Tetrahedron: Asymmetry, 2007, 18, 878‑884. DOI: 10.1016/j.tetasy.2007.03.025. View Source
